molecular formula C8H14O3 B1342309 2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid CAS No. 884048-54-8

2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid

Cat. No.: B1342309
CAS No.: 884048-54-8
M. Wt: 158.19 g/mol
InChI Key: MRYQHECIEBLERJ-NKWVEPMBSA-N
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Description

2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol It is characterized by a cyclohexane ring with a hydroxyl group and an acetic acid moiety attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid typically involves the hydroxylation of cyclohexane derivatives followed by the introduction of the acetic acid group. One common method involves the use of cyclohexene as a starting material, which undergoes epoxidation to form cyclohexene oxide. This intermediate is then subjected to hydrolysis to yield the corresponding diol, which is subsequently oxidized to form the desired hydroxy acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of catalysts and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups.

Properties

IUPAC Name

2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7-4-2-1-3-6(7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYQHECIEBLERJ-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278261
Record name (1S,2R)-2-Hydroxycyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884048-54-8
Record name (1S,2R)-2-Hydroxycyclohexaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884048-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2R)-2-Hydroxycyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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